molecular formula C11H11ClN4O2 B2765664 5-(5-Chloropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415534-68-6

5-(5-Chloropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2765664
CAS No.: 2415534-68-6
M. Wt: 266.69
InChI Key: WSZXANLJEDYBDM-UHFFFAOYSA-N
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Description

5-(5-Chloropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyrrole core with a chloropyrimidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the following steps:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Chloropyrimidine Group: This step involves the substitution of a suitable leaving group on the pyrrolo[3,4-c]pyrrole core with 5-chloropyrimidine, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the chloropyrimidine to other functional groups.

    Substitution: The chloropyrimidine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can produce a variety of functionalized pyrrolo[3,4-c]pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-Chloropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine group can participate in hydrogen bonding and π-π interactions, while the pyrrolo[3,4-c]pyrrole core can engage in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to the presence of the chloropyrimidine group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other pyrrolo[3,4-c]pyrrole derivatives.

Properties

IUPAC Name

5-(5-chloropyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-15-9(17)7-4-16(5-8(7)10(15)18)11-13-2-6(12)3-14-11/h2-3,7-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZXANLJEDYBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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